molecular formula C13H14N2O4 B1469451 Diethyl 1H-pyrrolo[2,3-B]pyridine-2,6-dicarboxylate CAS No. 1311569-08-0

Diethyl 1H-pyrrolo[2,3-B]pyridine-2,6-dicarboxylate

Cat. No.: B1469451
CAS No.: 1311569-08-0
M. Wt: 262.26 g/mol
InChI Key: FYIUVILNUXZUPQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 1H-pyrrolo[2,3-B]pyridine-2,6-dicarboxylate typically involves the cyclization of pyrrole and pyridine derivatives. One common method includes the reaction of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles, followed by the addition of propargylamine to yield N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

Diethyl 1H-pyrrolo[2,3-B]pyridine-2,6-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of Diethyl 1H-pyrrolo[2,3-B]pyridine-2,6-dicarboxylate involves its interaction with molecular targets such as FGFRs. By inhibiting these receptors, the compound can disrupt signaling pathways that are essential for tumor cell proliferation and survival. This inhibition leads to reduced cell growth, induction of apoptosis, and decreased migration and invasion of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 1H-pyrrolo[2,3-B]pyridine-2,6-dicarboxylate is unique due to its specific diethyl ester functional groups, which can influence its reactivity and biological activity. These ester groups may enhance the compound’s solubility and facilitate its interaction with biological targets, making it a valuable scaffold for drug development .

Properties

IUPAC Name

diethyl 1H-pyrrolo[2,3-b]pyridine-2,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-3-18-12(16)9-6-5-8-7-10(13(17)19-4-2)15-11(8)14-9/h5-7H,3-4H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYIUVILNUXZUPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(C=C1)C=C(N2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Reagents are charged into a 600 mL autoclave in the following order: ethanol (350 mL), sodium acetate (17.0 g, 200 mmol), 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid ethyl ester (24 g, 107 mmol), 1,1′-bis-(diphenylphosphino)ferrocene (2.5 g, 2.25 mmol [2.25 mol %]), and palladium acetate (180 mg, 0.75 mmol [0.75 mol %]). The air in the autoclave is replaced with carbon monoxide and the pressure is adjusted to 250 psi. The reaction is then heated to 110° C. for 15 h. The reaction mixture is cooled to room temperature and is filtered through Celite. The solvent is replaced with 500 mL EtOAc followed by 100 mL aqueous wash. The organic layer is concentrated to 50 mL EtOAc and is then heated to 60° C. After cooling to room temperature, the solids are filtered to afford 20 g of the title compound. The mother liquor is concentrated and is purified by flash column chromatography using gradient elution of 20-60% ethyl acetate in hexanes to afford an additional 3.5 g of title compound which affords total of 23.5 g in 84% isolated yield.
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
350 mL
Type
reactant
Reaction Step Four
Quantity
2.5 g
Type
catalyst
Reaction Step Five
Quantity
180 mg
Type
catalyst
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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